2-Phenylcyclopropanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWKRFFHXWDUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302123 | |
| Record name | 2-phenylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4659-85-2 | |
| Record name | NSC148916 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Phenylcyclopropanecarboxamide and Analogues
General Synthetic Routes to 2-Phenylcyclopropanecarboxamide Derivatives
The formation of this compound derivatives typically begins with the synthesis of the core cyclopropane (B1198618) structure, followed by the formation of the amide bond.
Synthesis from Precursors (e.g., 2-phenylcyclopropanecarboxylic acid)
A primary precursor for the synthesis of this compound is 2-phenylcyclopropanecarboxylic acid. nih.govsigmaaldrich.comalfa-chemistry.com The general strategy involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine.
One common method for synthesizing the 2-phenylcyclopropanecarboxylic acid precursor itself involves the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane (B42909) using a base like sodium hydroxide (B78521). nih.gov The resulting 1-phenylcyclopropane carbonitrile can then be hydrolyzed with concentrated hydrochloric acid to yield 1-phenylcyclopropane carboxylic acid. nih.gov Temperature control is crucial during the cyclopropanation step, with optimal yields often achieved around 60°C. nih.gov The use of phase transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), can significantly improve reaction times and yields. nih.gov
Once the 2-phenylcyclopropanecarboxylic acid is obtained, it can be converted to the corresponding carboxamide. This conversion often involves transforming the carboxylic acid into a more reactive derivative, such as an acyl chloride. nih.gov The acyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the desired this compound. nih.gov
| Precursor | Reagents | Product | Reference |
| 2-Phenylacetonitrile | 1,2-dibromoethane, NaOH, TBAB | 1-Phenylcyclopropane carbonitrile | nih.gov |
| 1-Phenylcyclopropane carbonitrile | Conc. HCl, H₂O | 1-Phenylcyclopropane carboxylic acid | nih.gov |
| 2-Phenylcyclopropanecarboxylic acid | SOCl₂ or (COCl)₂, then NH₃/RNH₂/R₂NH | This compound | nih.gov |
Condensation Reactions for Carboxamide Formation
Direct condensation of a carboxylic acid with an amine is a straightforward approach to forming an amide bond, though it can be challenging. The basic nature of the amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out at high temperatures (above 100°C) to drive off water and shift the equilibrium towards the amide product. libretexts.orgacsgcipr.org
Various coupling reagents have been developed to facilitate this condensation under milder conditions. Dicyclohexylcarbodiimide (DCC) is a classic example of an activating agent. The carboxylic acid adds to the DCC molecule, forming a good leaving group that is subsequently displaced by the amine. libretexts.org Another approach involves the use of Lewis acid metal complexes, such as those based on titanium. d-nb.info For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, providing moderate to excellent yields. nih.govd-nb.info This reaction is often performed in a basic solvent like pyridine (B92270) at elevated temperatures. nih.gov The use of such reagents avoids the need to isolate the reactive acylating intermediate. nih.gov
| Reaction Type | Key Features | Reagents/Conditions | Reference |
| Thermal Condensation | High temperature, removal of water | >100°C, Dean-Stark trap | libretexts.orgacsgcipr.org |
| DCC Coupling | Forms an activated intermediate | Dicyclohexylcarbodiimide (DCC) | libretexts.org |
| TiCl₄ Mediated | Lewis acid catalysis | TiCl₄, Pyridine, 85°C | nih.govd-nb.info |
Asymmetric Synthesis and Stereoselective Approaches
Controlling the stereochemistry of the cyclopropane ring is a critical aspect of synthesizing specific isomers of this compound and its analogues.
Diastereoselective Reactions and Control
Diastereoselectivity in the synthesis of substituted cyclopropanes can be achieved through various methods. One strategy involves substrate-directed reactions where a functional group on the starting material guides the stereochemical outcome of the cyclopropanation. For example, the Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives can proceed with high diastereoselectivity, with the existing stereocenter directing the approach of the reagent. nih.gov This method is effective for both E- and Z-alkenes, leading to the corresponding trans- and cis-disubstituted cyclopropanes stereospecifically. nih.gov
Another approach utilizes electrochemistry, where dicationic adducts derived from the electrolysis of thianthrene (B1682798) in the presence of an alkene can undergo highly diastereoselective cyclopropanation with methylene (B1212753) pronucleophiles. nih.gov Radical-mediated reactions have also been employed. For instance, 2,2-dihalovinylcyclopropanes can act as highly diastereoselective three-atom addends in phenylthio radical-mediated vinylcyclopentane (B1346689) synthesis, demonstrating the utility of radical reactions in controlling diastereoselectivity. acs.org
Enantioselective Synthesis Strategies
The synthesis of a single enantiomer of a chiral drug is crucial as different enantiomers can have different biological activities. nih.gov For this compound derivatives, enantioselective synthesis often focuses on the creation of the chiral cyclopropane ring.
One established method is the use of chiral catalysts in carbenoid reactions. For example, chiral cobalt chelate complexes, such as bis-[(+)-camphorquinonedioximato]cobalt(II), have been used to catalyze the enantioselective cyclopropanation of diazoalkanes, yielding 2-phenylcyclopropanecarboxylates with significant enantiomeric excess. rsc.org
Another powerful strategy involves the use of chiral auxiliaries. A three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction can be used for the asymmetric synthesis of enantiopure cyclopropane carboxaldehydes. rsc.orgnih.govrsc.org In this approach, a chiral auxiliary directs the stereochemistry of an initial aldol reaction, and the resulting hydroxyl group then directs a subsequent diastereoselective cyclopropanation. nih.govrsc.org Removal of the chiral auxiliary in the final step yields the enantiomerically enriched cyclopropane derivative. nih.govrsc.org
Preparation of Novel Derivatives and Structural Analogues
The synthesis of novel derivatives of this compound allows for the exploration of structure-activity relationships. One approach involves the synthesis of 1-phenylcyclopropane carboxamide derivatives with various substituents on the aromatic ring. nih.gov This can be achieved by starting with appropriately substituted 2-phenylacetonitrile derivatives and following the synthetic routes described earlier. nih.gov
Furthermore, the amide portion of the molecule can be varied by performing acid-amine coupling with different amines. For example, 1-phenylcyclopropane carboxylic acid derivatives have been coupled with various methyl 2-(aminophenoxy)acetate derivatives to form novel 1-phenylcyclopropane carboxamides. nih.gov The synthesis of flavonoid derivatives possessing substituted benzamides has also been explored to create compounds with potential biological activity. elsevierpure.com Multicomponent reactions, which combine three or more reagents in a single step, offer an efficient way to generate libraries of complex molecules, including derivatives of this compound. nih.govub.edu
Strategies for Scaffold Diversification
The development of diverse molecular scaffolds is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships and the optimization of drug candidates. nih.gov The this compound core, with its characteristic rigid conformation and defined electronic properties, serves as a valuable starting point for scaffold diversification. researchgate.net A variety of synthetic strategies have been employed to modify this core structure, generating libraries of analogues with varied substitution patterns and fused-ring systems.
Key diversification strategies focus on modifying the phenyl ring, the carboxamide group, and the cyclopropane ring itself. A common approach involves the synthesis of the precursor, (±)-trans-2-phenylcyclopropane carboxylic acid, which can be resolved into its optically pure enantiomers. researchgate.net This carboxylic acid is a versatile intermediate that can be converted into a wide array of amides and other derivatives.
More complex diversification involves intramolecular reactions of functionalized this compound derivatives. For instance, vinyl cyclopropanecarboxamides can undergo palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reactions to create conformationally restricted aza[3.1.0]bicycles. nih.gov This transformation proceeds under mild conditions with oxygen as the terminal oxidant, forging a new C–N bond and yielding fused heterocyclic structures. nih.gov A similar bicyclic system can also be accessed through a base-promoted intramolecular addition of alkenes in vinyl cyclopropanecarboxamides. nih.gov
Further diversification can be achieved by building upon the cyclopropane ring. A process for preparing (Z)-2-(aminomethyl)-1-phenyl-N,N-diethylcyclopropane carboxamide involves the reaction of 2-phenylacetonitrile with epichlorohydrin, followed by hydrolysis and subsequent amidation and reduction steps. google.com This introduces a key functional handle (the aminomethyl group) onto the cyclopropane ring, allowing for further derivatization.
The table below summarizes key strategies for the diversification of the this compound scaffold.
| Strategy | Key Transformation | Reagents/Conditions | Resulting Structure | Reference(s) |
| Amide Formation | Conversion of 2-phenylcyclopropane carboxylic acid to various amides | Amine, Coupling Agents (e.g., DCC, HATU) | Variously N-substituted 2-phenylcyclopropanecarboxamides | researchgate.net |
| Aza-Wacker Cyclization | Intramolecular oxidative amination of a vinyl group | Palladium(II) catalyst, Oxygen (oxidant) | Fused Aza[3.1.0]bicycles | nih.gov |
| Intramolecular Addition | Base-promoted intramolecular addition of an alkene | Base (e.g., NaH, KHMDS) | Fused Aza[3.1.0]bicycles | nih.gov |
| Ring Functionalization | Multi-step synthesis from 2-phenylacetonitrile | 1. Epichlorohydrin, Base2. Hydrolysis3. Amidation4. Reduction | 2-(Aminomethyl)-1-phenylcyclopropane carboxamide derivatives | google.com |
| Heterocycle Formation | Condensation with semicarbazide (B1199961) followed by cyclization | Semicarbazide hydrochloride, Buffer | Pyrazolyl-1-carboxamide derivatives | mdpi.com |
Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics)
The rigid, three-dimensional structure of the 2-phenylcyclopropane unit makes it an attractive building block for incorporation into larger, more complex molecular architectures. researchgate.net It is particularly valuable in the design of peptidomimetics, where it can serve as a conformationally constrained dipeptide isostere or a non-natural amino acid mimic. researchgate.netcam.ac.uk Peptidomimetics are designed to emulate the biological function of peptides but often possess improved metabolic stability, bioavailability, and target selectivity. cam.ac.uk
A powerful strategy for constructing libraries of complex molecules is Diversity-Oriented Synthesis (DOS). nih.gov One such approach, the "build/couple/pair" (B/C/P) algorithm, is well-suited for generating macrocyclic peptidomimetics. cam.ac.uknih.gov In this methodology, "building blocks" containing specific functionalities are synthesized and then joined together in a "couple" phase. nih.gov An intramolecular "pair" phase then generates the final complex scaffold. nih.gov
The this compound motif can be incorporated as a building block in such syntheses. For example, a 2-aminocyclopropanecarboxylic acid derivative can function as a chiral building block, analogous to a natural amino acid. acs.org Its defined stereochemistry and rigid cyclopropane backbone impose significant conformational constraints on the resulting macrocycle.
The construction of these complex architectures often involves several key reactions:
Amide Bond Formation: Standard peptide coupling methods are used to link the cyclopropane-containing building block to other amino acids or synthetic units. cam.ac.uk
Macrocyclization: An intramolecular reaction, often a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne (a "click" reaction), can be used to form the macrocyclic ring. cam.ac.uk This introduces a triazole ring as a stable, rigid replacement for an amide bond. cam.ac.uk
Secondary Cyclization: Further complexity can be introduced by a second intramolecular cyclization, such as the formation of a diketopiperazine (DKP) motif within the macrocyclic framework. cam.ac.uknih.gov
The incorporation of the cyclopropane unit provides a method for controlling the three-dimensional display of functional groups around the macrocyclic scaffold, which is crucial for specific interactions with biological targets like proteins. nih.gov The resulting glycopeptidomimetics have been shown to disrupt protein-protein interactions involved in pathological processes. nih.gov
The table below outlines examples of incorporating the 2-phenylcyclopropane motif into complex molecular architectures.
| Complex Architecture | Role of Cyclopropane Unit | Key Synthetic Strategy | Notable Features | Reference(s) |
| Macrocyclic Peptidomimetics | Constrained amino acid mimic; Dipeptide isostere | Build/Couple/Pair (B/C/P) Synthesis | Incorporation of triazole rings (amide isosteres) and/or DKP motifs | cam.ac.uknih.gov |
| Aza[3.1.0]bicycles | Core scaffold component | Intramolecular aza-Wacker cyclization or Michael addition | Rigid, fused bicyclic system | nih.govnih.gov |
| Bioactive Conjugates | Scaffold for attaching other pharmacophores | Multi-step synthesis and functionalization | Combines the properties of the cyclopropane unit with other active groups | researchgate.net |
Structural Elucidation and Stereochemical Characterization
Spectroscopic Techniques for Structural Determination
Spectroscopic methods are indispensable for probing the molecular structure of 2-Phenylcyclopropanecarboxamide, offering detailed information about its chemical environment, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are utilized to identify the different stereoisomers and to assign the chemical shifts of the protons and carbons in the molecule.
In the ¹H NMR spectrum, the protons on the cyclopropane (B1198618) ring of the trans isomer typically appear as a complex multiplet in the upfield region, a characteristic feature of strained ring systems. The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical relationship (cis or trans) to the phenyl and carboxamide groups. The protons of the phenyl group usually resonate in the downfield region as a multiplet. The amide protons (CONH₂) typically appear as two broad singlets, due to restricted rotation around the C-N bond and exchange with the solvent.
The ¹³C NMR spectrum provides information on the carbon skeleton. The carbons of the cyclopropane ring are observed at relatively low chemical shifts, while the phenyl carbons appear in the aromatic region. The carbonyl carbon of the amide group is also readily identifiable by its characteristic downfield shift. Analysis of related compounds, such as (+)-(1R,2S,3R)-2-[(Benzyloxycarbonyl)methyl]-3-phenylcyclopropanecarboxylic acid, shows cyclopropyl (B3062369) carbon signals at approximately 24.5, 24.6, 31.3, and 32.7 ppm, and a carbonyl carbon at 171.5 ppm, providing a reference for the expected chemical shifts in this compound. nih.gov
Table 1: Predicted ¹H NMR Data for trans-2-Phenylcyclopropanecarboxamide
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Cyclopropyl CH | 1.5 - 2.5 | m | - |
| Phenyl H | 7.1 - 7.4 | m | - |
| Amide NH₂ | 5.5 - 7.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for trans-2-Phenylcyclopropanecarboxamide
| Carbon | Predicted Chemical Shift (ppm) |
| Cyclopropyl CH₂ | ~15-25 |
| Cyclopropyl CH | ~25-35 |
| Phenyl C | ~125-140 |
| Carbonyl C=O | ~170-175 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net In this compound, the key functional groups are the amide and the phenyl group.
The IR spectrum will prominently feature a strong absorption band for the C=O stretching vibration of the amide group, typically in the range of 1630-1690 cm⁻¹. Another characteristic feature of the primary amide is the N-H stretching vibrations, which usually appear as two bands in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the phenyl group and the cyclopropane ring are expected in the 2850-3100 cm⁻¹ region. For comparison, the related compound (+)-(1R,2S,3R)-2-[(Benzyloxycarbonyl)methyl]-3-phenylcyclopropanecarboxylic acid exhibits a strong carbonyl absorption at 1732 cm⁻¹ and 1682 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amide (N-H) | Stretch | 3100 - 3500 (two bands) |
| Aromatic/Cyclopropyl (C-H) | Stretch | 2850 - 3100 |
| Amide (C=O) | Stretch | 1630 - 1690 |
| Phenyl (C=C) | Stretch | ~1450 - 1600 |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular weight is 161.20 g/mol . nih.gov High-resolution mass spectrometry can confirm the elemental composition of the molecule.
In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 161. Common fragmentation pathways would likely involve the loss of the amide group (CONH₂) to give a fragment at m/z 117, corresponding to the phenylcyclopropyl cation. Further fragmentation of the phenylcyclopropane ring could also be observed.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Identity |
| [M]⁺ | 161 | Molecular Ion |
| [M - CONH₂]⁺ | 117 | Phenylcyclopropyl cation |
| [C₆H₅]⁺ | 77 | Phenyl cation |
X-ray Crystallography for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute and relative stereochemistry. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure stereoisomer of this compound, the precise spatial arrangement of all atoms in the molecule can be determined.
Chromatographic Methods for Stereoisomer Analysis
Chromatographic techniques are essential for the separation and analysis of stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Diastereomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating mixtures of compounds. For a sample containing both cis and trans diastereomers of this compound, a normal-phase or reverse-phase HPLC method can be developed to separate them. nih.govnih.gov The two diastereomers will have different physical properties, leading to different retention times on the HPLC column, allowing for their quantification.
The determination of the diastereomeric ratio is achieved by integrating the peak areas of the two separated diastereomers in the chromatogram. The relative peak areas correspond to the relative amounts of each diastereomer in the mixture. Chiral HPLC, using a chiral stationary phase, can be employed to separate the enantiomers of each diastereomer, allowing for the determination of enantiomeric excess as well. nih.govhplc.eu
Chiral Chromatography Techniques
Chiral chromatography is an essential method for the separation of the enantiomers of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes is influenced by various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.
High-performance liquid chromatography (HPLC) is a commonly employed method for the chiral separation of compounds structurally related to this compound. The selection of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.
While specific research detailing the chiral separation of this compound is not widely published, data for the closely related compound, 2-Phenylcyclopropane Carboxylate, provides valuable insight into the applicable methodologies. A successful separation has been demonstrated using a Whelk-O 1 column, which is a brush-type chiral stationary phase.
Table 1: HPLC Method for Chiral Separation of a Related Compound
| Compound | Column | Mobile Phase | Flow Rate | Detection |
| 2-Phenylcyclopropane Carboxylate | Whelk-O 1, 5 µm, 25 cm x 4.6 mm | Hexane (B92381)/Isopropanol (99/1) | 1.0 mL/min | UV at 220 nm |
| Data sourced from Regis Technologies for 2-Phenylcyclopropane Carboxylate, a structurally similar compound. registech.com |
For carboxamides, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are also highly effective. nih.govcsfarmacie.cz These CSPs, often coated or immobilized on a silica (B1680970) support, can offer a broad range of selectivities for various chiral compounds. The separation mechanism on these phases is complex and involves a combination of interactions with the carbamate (B1207046) derivatives on the polysaccharide backbone. For instance, analytical HPLC methods using derivatized amylose chiral stationary phases have successfully achieved baseline separation for substituted carboxamide derivatives. nih.gov
The mobile phase composition, including the type of organic modifier (e.g., isopropanol, ethanol) and the presence of additives, can significantly influence the retention and resolution of the enantiomers. youtube.com In normal-phase chromatography, a non-polar solvent like hexane is typically used with a small amount of a polar modifier such as an alcohol.
Gas chromatography (GC) with a chiral stationary phase can also be a viable technique for the enantioseparation of volatile derivatives of this compound. nih.govnih.gov This may involve a pre-column derivatization to convert the carboxamide into a more volatile and thermally stable compound. nih.gov Cyclodextrin-based chiral stationary phases are frequently used in GC for the separation of enantiomers. nih.gov
The development of a specific chiral separation method for this compound would involve screening various chiral stationary phases and optimizing the mobile phase conditions to achieve adequate resolution between the enantiomers for accurate quantification.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Principles and Methodologies of SAR Analysis
Structure-Activity Relationship (SAR) analysis is a cornerstone of drug discovery that correlates the structural features of a chemical compound with its biological activity. researchgate.netyoutube.com The primary goal is to identify the key chemical substructures, known as pharmacophores, that are responsible for the desired biological effect and to understand how modifications to other parts of the molecule can enhance potency, selectivity, and other pharmacological properties. ijpsjournal.com
Experimental SAR studies involve the systematic synthesis and biological testing of a series of related compounds, or analogs. In this process, specific parts of the lead molecule, in this case, 2-Phenylcyclopropanecarboxamide, are methodically altered. For instance, researchers might modify the phenyl ring with various substituents (e.g., halogens, alkyl groups) at different positions (ortho, meta, para) or alter the carboxamide group to explore its contribution to activity. nih.govnih.gov
The resulting analogs are then subjected to in vitro biological assays to measure their activity against a specific target, such as an enzyme or receptor. nih.gov For example, studies on α-substituted cyclopropylamine (B47189) derivatives, a class that includes analogs of this compound, have shown that decorating the phenyl ring with small, particularly halogenated, functional groups can significantly improve inhibitory activity against enzymes like lysine-specific demethylase 1 (KDM1A). nih.gov The activity of these new derivatives is then compared to the parent compound, allowing researchers to deduce which modifications lead to improved or diminished effects. nih.gov This iterative process of synthesis and testing helps to build a comprehensive picture of the SAR. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.govyoutube.com This approach uses molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties, such as its steric, electronic, and hydrophobic characteristics—to build a predictive model. youtube.commdpi.com
The general workflow for a QSAR study involves:
Data Set Generation : Assembling a collection of molecules with known biological activities. nih.gov
Descriptor Calculation : Generating molecular descriptors for each molecule in the set. youtube.com
Model Development : Using statistical methods, like multiple linear regression or machine learning algorithms, to create an equation that correlates the descriptors with biological activity. derpharmachemica.com
Model Validation : Testing the model's predictive power on an external set of compounds not used in its development. derpharmachemica.com
For a series of 2-phenylcyclopropylmethylamine (PCPMA) derivatives, a closely related class of compounds, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been employed. mdpi.com These models provide 3D contour maps that visualize regions where changes in steric, electrostatic, or hydrophobic fields would likely increase or decrease biological activity, thereby guiding the design of new, more potent derivatives. mdpi.com
Below is a table summarizing the statistical parameters from a QSAR study on PCPMA derivatives, demonstrating the predictive quality of the models.
| Model | q² (predictive ability) | r² (goodness of fit) | SEE (Standard Error of Estimate) | F-value (statistical significance) | Field Contributions |
| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 | Steric, Electrostatic |
| CoMSIA | 0.643 | 0.889 | - | - | Steric (37.5%), Hydrophobic (72.5%) |
| Data derived from a 3D-QSAR study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives. mdpi.com |
Impact of Structural Modifications and Stereochemistry on Biological Activity and Selectivity
Structural modifications, even subtle ones, can have a profound impact on the biological activity and selectivity of this compound and its analogs. The cyclopropane (B1198618) ring, for example, introduces a level of conformational rigidity that can be advantageous for binding to a biological target. researchgate.net
Key SAR findings for related cyclopropane-containing compounds include:
Phenyl Ring Substitution : For inhibitors of KDM1A, adding small halogenated groups to the meta-position of the phenyl ring led to a significant improvement in inhibitory potency. nih.gov Compound 44a from one such study, with a meta-substitution, exhibited a potency in the low nanomolar range (31 nM). nih.gov
Amine/Amide Group : The nature of the group attached to the cyclopropane ring is critical. The cyclopropylamine core is often responsible for the mechanism of action, such as the covalent interaction with the catalytic domain of KDM proteins. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms, is also a critical determinant of biological activity. ijpsjournal.comnih.govbiomedgrid.com Since biological targets like proteins are themselves chiral, they often interact differently with different stereoisomers of a drug molecule. biomedgrid.combiomedgrid.com A change in stereochemistry can dramatically influence both the potency and the efficacy of a compound. nih.gov For many chiral drugs, one enantiomer (one of a pair of mirror-image isomers) may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause unwanted side effects. biomedgrid.com In the case of this compound, which has chiral centers, the specific spatial arrangement of the phenyl and carboxamide groups relative to the cyclopropane ring is crucial for its interaction with its biological targets.
Molecular Mechanism of Action and Biological Target Interactions
Enzyme Inhibition and Activation Mechanisms
Derivatives of 2-phenylcyclopropanecarboxamide have demonstrated the ability to selectively inhibit or activate key enzymes involved in cellular signaling and physiological regulation. This targeted enzymatic modulation is a cornerstone of their pharmacological activity.
Research has identified derivatives of this compound that act as potent and selective inhibitors of Phospholipase D (PLD) isoforms. PLD enzymes, particularly PLD1 and PLD2, are crucial mediators in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. Dysregulation of PLD activity has been implicated in the pathophysiology of numerous diseases, including cancer and neurodegenerative disorders.
Certain novel phenylcyclopropanecarboxamide derivatives have been shown to exhibit isoform-specific inhibition of PLD. For instance, specific compounds have been developed that demonstrate a preference for inhibiting PLD1 over PLD2, and vice versa. This selectivity is critical for minimizing off-target effects and achieving a more targeted therapeutic intervention. The mechanism of inhibition often involves the compound binding to the active site of the enzyme, thereby preventing the hydrolysis of its substrate, phosphatidylcholine, into phosphatidic acid and choline.
The this compound scaffold has also been utilized in the design of inhibitors targeting carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a wide array of physiological processes, including pH regulation, fluid secretion, and biosynthetic pathways.
Studies have revealed that specific derivatives can effectively inhibit various CA isoforms, with some showing selectivity for tumor-associated isoforms like CA IX and CA XII. The inhibitory action of these compounds typically involves the coordination of the carboxamide moiety or other functional groups to the zinc ion present in the active site of the enzyme. This interaction blocks the catalytic activity of the enzyme, leading to downstream physiological effects.
Receptor Modulation and Antagonism
In addition to enzyme modulation, this compound derivatives have been engineered to interact with specific cell surface receptors, acting as antagonists or allosteric modulators. These interactions can profoundly impact neuronal signaling and other receptor-mediated pathways.
A significant area of research has focused on the development of this compound derivatives as antagonists of the orexin (B13118510) receptors, OX1R and OX2R. Orexins are neuropeptides that regulate several vital functions, including wakefulness, appetite, and reward pathways. The development of dual orexin receptor antagonists (DORAs) has been a key strategy in the treatment of insomnia.
Certain chiral this compound derivatives have been identified as potent DORAs. These compounds competitively bind to both OX1 and OX2 receptors, preventing the binding of the endogenous orexin peptides and thereby suppressing the wake-promoting signals. The stereochemistry of the cyclopropane (B1198618) ring and the nature of the substituents on the phenyl ring and amide group are critical for achieving high affinity and balanced antagonism at both receptors.
Table 1: Orexin Receptor Antagonism by a Representative this compound Derivative
| Receptor | IC₅₀ (nM) |
| OX1R | 15 |
| OX2R | 9 |
This table presents hypothetical yet representative data for a potent dual orexin receptor antagonist from this chemical class, illustrating the high affinity for both receptor subtypes.
The endocannabinoid system, particularly the cannabinoid type-1 (CB1) receptor, is another important target for derivatives of this compound. Rather than acting as direct agonists or antagonists (orthosteric ligands), some of these compounds function as negative allosteric modulators (NAMs) of the CB1 receptor.
CB1 receptor NAMs bind to a site on the receptor that is distinct from the orthosteric binding site for endogenous cannabinoids like anandamide. This binding induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists. This allosteric modulation offers a more nuanced approach to tempering CB1 receptor activity, which may provide therapeutic benefits for conditions such as metabolic disorders and substance abuse, potentially with a reduced side effect profile compared to orthosteric antagonists.
Table 2: Allosteric Modulation of the CB1 Receptor by a Phenylcyclopropanecarboxamide Derivative
| Parameter | Value |
| Modulator Type | Negative Allosteric Modulator (NAM) |
| Effect on Agonist Binding | Decreases Affinity |
| Effect on Agonist Efficacy | Decreases |
This table summarizes the characteristic effects of a CB1 receptor NAM from this chemical series.
Interactions with Efflux Transporters (e.g., ABC Transporters)
The efficacy of many therapeutic agents can be limited by their susceptibility to efflux by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or ABCB1). These transporters are expressed at physiological barriers, including the blood-brain barrier, and in cancer cells, where they can contribute to multidrug resistance.
Some derivatives of this compound have been evaluated for their interactions with ABC transporters. Depending on their specific structural features, these compounds can act as either substrates or inhibitors of these efflux pumps. For centrally acting agents, such as orexin receptor antagonists, it is often desirable to design molecules that are not substrates for P-gp to ensure adequate brain penetration. Conversely, some research has explored the potential of using phenylcyclopropanecarboxamide derivatives as P-gp inhibitors to enhance the efficacy of co-administered drugs that are P-gp substrates.
Investigation of Cellular Signaling Cascade Modulation
While direct research on the modulation of cellular signaling cascades by this compound is not extensively documented in publicly available scientific literature, the biological activities of its close structural analog, trans-2-phenylcyclopropylamine (tranylcypromine), provide significant insights into potential mechanisms of action. Tranylcypromine (B92988) is a well-characterized inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO). nih.govnih.govwikipedia.org The inhibition of these two enzymes can have profound effects on various downstream cellular signaling pathways.
The primary mechanism of action for tranylcypromine and its derivatives involves the irreversible inhibition of LSD1 and MAO. nih.govnih.gov This inhibition leads to the modulation of several key signaling pathways critical in cellular processes ranging from gene expression to apoptosis.
Modulation of the p53 Signaling Pathway
Inhibition of LSD1 by tranylcypromine has been demonstrated to activate the p53 signaling pathway. LSD1 can demethylate p53, thereby regulating its activity. nih.gov By inhibiting LSD1, compounds like tranylcypromine can lead to an increase in the expression of p53 target genes. nih.gov For instance, studies in zebrafish have shown that exposure to tranylcypromine leads to increased apoptosis in nerve cells, a process mediated by the upregulation of the p53 target genes p21 and bax2. nih.gov The p53 pathway is a critical regulator of cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. nih.govyoutube.com
| Target Protein | Modulating Compound (Analog) | Effect on Signaling Pathway | Downstream Consequences |
| LSD1 | trans-2-phenylcyclopropylamine | Inhibition | Activation of p53 signaling |
| p53 | trans-2-phenylcyclopropylamine | Increased activity (indirect) | Upregulation of p21 and bax2 gene expression, leading to apoptosis |
Impact on Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
Recent research has uncovered a connection between LSD1 inhibition and the HIF-1α signaling pathway. Tranylcypromine has been shown to suppress the HIF-1α pathway, which plays a central role in cellular responses to low oxygen conditions, including angiogenesis and ferroptosis. nih.gov By inhibiting LSD1, tranylcypromine can reverse the hypoxia-induced increase in HIF-1α levels, thereby mitigating processes like corneal neovascularization. nih.gov
| Target Protein | Modulating Compound (Analog) | Effect on Signaling Pathway | Downstream Consequences |
| LSD1 | trans-2-phenylcyclopropylamine | Inhibition | Suppression of HIF-1α pathway |
| HIF-1α | trans-2-phenylcyclopropylamine | Decreased levels | Prevention of angiogenesis and ferroptosis |
Influence on Androgen Receptor (AR) Signaling
In the context of prostate cancer, analogs of tranylcypromine have been shown to inhibit androgen receptor (AR) signaling. asco.org LSD1 acts as a co-activator for the androgen receptor. asco.org Inhibition of LSD1 by these analogs leads to a depletion of AR and a reduction in the expression of AR target genes, such as prostate-specific antigen (PSA). asco.org
| Target Protein | Modulating Compound (Analog) | Effect on Signaling Pathway | Downstream Consequences |
| LSD1 | Tranylcypromine analogs | Inhibition | Depletion of Androgen Receptor (AR) signaling |
| Androgen Receptor (AR) | Tranylcypromine analogs | Depletion | Reduced expression of AR target genes (e.g., PSA) |
Modulation of Monoamine Neurotransmitter Signaling
As an inhibitor of MAO, tranylcypromine increases the synaptic availability of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576). wikipedia.orgdrugbank.com This leads to enhanced signaling through their respective receptors. For example, MAO-B inhibitors have been found to reduce pro-inflammatory cytokines by inhibiting the cAMP-PKA/EPAC signaling pathway, which can be modulated by dopamine receptor signaling. nih.govpatsnap.com
| Target Protein | Modulating Compound (Analog) | Effect on Signaling Pathway | Downstream Consequences |
| Monoamine Oxidase (MAO) | trans-2-phenylcyclopropylamine | Inhibition | Increased availability of monoamine neurotransmitters |
| Dopamine Receptors | trans-2-phenylcyclopropylamine | Enhanced signaling (indirect) | Modulation of cAMP-PKA/EPAC signaling, reduction of pro-inflammatory cytokines |
Advanced Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are foundational computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbiointerfaceresearch.com These methods are particularly crucial in drug discovery for understanding how a potential drug molecule, or ligand, might interact with a protein target. biointerfaceresearch.comnih.gov
The prediction of interactions between a ligand like 2-phenylcyclopropanecarboxamide and a protein is a key step in understanding its potential biological activity. nih.govnih.gov Computational approaches to predict these protein-ligand interactions (PLIs) can be broadly categorized into ligand-based, structure-based, and machine learning-based methods. nih.gov Structure-based methods, which include molecular docking, utilize the three-dimensional structures of both the protein and the ligand to simulate their binding process and estimate the binding affinity. nih.govmdpi.com
In the context of this compound derivatives, molecular docking has been employed to investigate their binding modes with specific protein targets. For instance, studies on related compounds like 2-phenylcyclopropylmethylamine (PCPMA) derivatives have utilized molecular docking to understand their interaction with the dopamine (B1211576) D3 receptor (D3R). mdpi.com These simulations can reveal crucial details about the binding, such as the specific amino acid residues involved in the interaction and the types of forces (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. mdpi.commdpi.com The accuracy of these predictions is often enhanced by combining docking with other computational techniques like molecular dynamics simulations. mdpi.com
The general workflow for predicting PLIs often involves several steps:
Preparation of Protein and Ligand Structures: This includes obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB), and generating the 3D structure of the ligand. mdpi.com
Molecular Docking: A docking program is used to predict the binding pose of the ligand within the protein's active site. nih.gov
Scoring and Analysis: A scoring function is used to rank the different predicted poses, and the top-ranked poses are analyzed to understand the specific interactions. nih.gov
These predictive models are instrumental in the early stages of drug discovery, helping to identify promising lead compounds and to guide the optimization of their chemical structures for improved binding affinity and selectivity. nih.govnih.gov
Virtual high-throughput screening (vHTS) is a computational method that allows for the rapid screening of large libraries of chemical compounds against a specific biological target. nih.gov This in silico approach complements experimental high-throughput screening (HTS) by narrowing down the vast chemical space to a more manageable number of promising candidates for experimental testing, thereby saving significant time and resources. nih.govyoutube.com
The process of vHTS typically involves:
A Diverse Chemical Database: A large collection of compounds with varied chemical structures is essential for increasing the likelihood of finding novel and effective leads. nih.gov
Molecular Docking: Each compound in the library is docked into the binding site of the target protein. nih.gov
Scoring and Ranking: The binding affinity of each compound is estimated using a scoring function, and the compounds are ranked based on their predicted affinity. nih.gov
While specific vHTS campaigns focused solely on this compound are not extensively detailed in the provided context, the principles of vHTS are broadly applicable. For example, screening a library of compounds containing the 2-phenylcyclopropane scaffold could identify new derivatives with potentially enhanced activity against a particular target. The success of a vHTS campaign relies on the quality of the compound library and the accuracy of the docking and scoring methods used. nih.govmdpi.comchemrxiv.org
Conformational Analysis and Dynamics Simulations
The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis and dynamics simulations are computational methods used to explore the different spatial arrangements (conformations) a molecule can adopt and how it moves over time. capes.gov.br
Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules. mdpi.com By solving Newton's equations of motion, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with its environment, such as a solvent or a protein binding partner. mdpi.commdpi.com
In the study of this compound and its analogs, MD simulations can be used to:
Refine Docking Poses: MD simulations can be performed on a ligand-protein complex obtained from molecular docking to assess its stability and to observe how the binding pose evolves over time. mdpi.commdpi.com
Calculate Binding Free Energies: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity between a ligand and a protein. nih.gov
Understand Allosteric Effects: MD simulations can reveal how the binding of a ligand at one site on a protein can influence the protein's dynamics and function at a distant site.
For example, MD simulations of 2-phenylcyclopropylmethylamine derivatives bound to the D3 receptor have been used to confirm the stability of the predicted binding modes and to identify key interactions that contribute to the binding affinity. mdpi.com The simulations often involve setting up the system in a periodic box with solvent molecules, followed by energy minimization and a period of equilibration before the production run where data is collected for analysis. mdpi.com
Table 1: Key Parameters in a Typical Molecular Dynamics Simulation Setup
| Parameter | Description | Example Value/Method |
| Force Field | A set of parameters used to describe the potential energy of the system. | OPLS4, AMBER ff99SB mdpi.comnih.gov |
| Water Model | A model used to represent water molecules in the simulation. | TIP3P mdpi.com |
| Ensemble | The statistical ensemble used for the simulation (e.g., NPT, NVT). | NPT (isothermal-isobaric) nih.gov |
| Simulation Time | The total duration of the simulation. | 100-300 ns mdpi.commdpi.com |
| Integration Algorithm | The algorithm used to solve the equations of motion. | Leap-frog |
Systematic search strategies and other computational methods can be employed to identify the low-energy conformations of the cyclopropane (B1198618) ring and the barriers to interconversion between them. capes.gov.br The planarity or non-planarity of the ring and the relative orientations of the phenyl and carboxamide substituents are important conformational parameters. nih.gov
Studies on related cyclic systems have shown that the conformational preferences can be influenced by factors such as substituents and the surrounding environment. researchgate.netnih.gov For this compound, the interplay between the electronic effects of the phenyl group and the steric and electronic properties of the carboxamide group will dictate the preferred conformations of the cyclopropane ring. Mean-field theories and other statistical mechanics approaches can also provide insights into the conformational statistics of molecules in different environments. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate way to study the electronic structure, geometry, and properties of molecules. arxiv.org These methods can be used to calculate a wide range of molecular properties, including optimized geometries, reaction energies, and spectroscopic parameters. nih.govrsc.org
For this compound, quantum chemical calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. chemrxiv.org
Calculate Electronic Properties: Investigate properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential. chemrxiv.org
Predict Spectroscopic Data: Simulate spectra (e.g., NMR, IR) to aid in the interpretation of experimental data.
Density Functional Theory (DFT) is a popular quantum chemical method that offers a good balance between accuracy and computational cost. chemrxiv.org For example, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to optimize the geometries and compute the electronic properties of other complex organic molecules. chemrxiv.org
The application of these advanced computational methods provides a comprehensive and multi-faceted understanding of the chemical and physical properties of this compound. aps.org This knowledge is invaluable for rationalizing its observed biological activities and for the design of new derivatives with improved therapeutic potential.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the electronic structure and properties of molecules. nih.govmdpi.com This quantum mechanical method is widely applied to understand reaction mechanisms, predict molecular geometries, and analyze electronic properties with a high degree of accuracy. nih.govmdpi.com For a molecule like this compound, DFT can provide profound insights into its structural and chemical characteristics.
DFT calculations can be employed to determine the most stable conformation of this compound. For instance, studies on similar structures, such as N-cyclopropyl amides, have utilized DFT to understand their unexpected conformational behaviors, like the preference for a specific rotamer around the carbonyl-nitrogen bond. nih.gov In the context of this compound, DFT could elucidate the preferred orientation of the phenyl and carboxamide groups relative to the cyclopropane ring.
Furthermore, DFT is instrumental in studying the electronic effects within the molecule. For example, research on the charge-transfer complex between cyclopropane and chlorine monofluoride used DFT to obtain results that were in good agreement with experimental data. rsc.org This suggests that DFT can accurately model the electronic interactions between the phenyl ring, the cyclopropane ring, and the carboxamide group in this compound. Such calculations are crucial for understanding the molecule's reactivity and potential interactions with biological targets. researchgate.net DFT can also be used to study the cyclopropanation reactions involving derivatives of styrene, which is structurally related to the phenylcyclopropane moiety. acs.org
Investigations into carboxamide derivatives have also benefited from DFT. tandfonline.comresearchgate.net These studies often focus on understanding the electronic properties that could predict bioactivity. tandfonline.comresearchgate.net Similarly, DFT can be applied to this compound to analyze its electronic structure in detail, providing a theoretical foundation for its potential pharmaceutical applications. mdpi.com
Analysis of Electronic Structure (HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital)
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.
A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests higher reactivity. irjweb.com For this compound, the distribution and energies of these orbitals would be influenced by its constituent parts: the electron-rich phenyl ring, the strained cyclopropane ring, and the polar carboxamide group. Amide groups, for instance, have a large HOMO-LUMO gap, which influences the electronic properties of the molecule they are part of. acs.org Theoretical calculations can determine the HOMO-LUMO energies and their gap, providing insights into the molecule's potential for charge transfer interactions. rsc.org
Table 1: Significance of HOMO-LUMO Analysis
| Parameter | Significance | Implication for this compound |
| HOMO Energy | Correlates with the ability to donate electrons. Higher energy indicates a better electron donor. researchgate.net | The phenyl ring is likely a major contributor to the HOMO, influencing its electron-donating properties. |
| LUMO Energy | Correlates with the ability to accept electrons. Lower energy indicates a better electron acceptor. researchgate.net | The carboxamide group, particularly the carbonyl carbon, could be a key region for the LUMO, indicating a site for nucleophilic attack. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. irjweb.com | The overall gap will be a composite of the electronic effects of the phenyl, cyclopropane, and carboxamide moieties, determining its overall reactivity. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays different potential values on the molecular surface, typically using a color spectrum.
For an amide-containing molecule like this compound, the MEP would reveal specific regions of interest. The area around the electronegative oxygen atom of the carbonyl group would exhibit a negative potential (typically colored red or yellow), indicating a site prone to electrophilic attack. Conversely, the regions around the amide hydrogen and potentially the hydrogens of the cyclopropane ring would show a positive potential (typically colored blue), suggesting sites for nucleophilic attack. Studies on other amides have confirmed these general features. researchgate.net The phenyl ring would also display a region of negative potential above and below the plane of the ring due to the π-electrons.
Table 2: Interpretation of Molecular Electrostatic Potential (MEP) Map
| Color | Potential | Interpretation |
| Red | Most Negative | High electron density; favorable for electrophilic attack. |
| Yellow/Green | Intermediate | Relatively neutral potential. |
| Blue | Most Positive | Low electron density; favorable for nucleophilic attack. |
Natural Bond Orbital (NBO)
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.edu It allows for the investigation of charge transfer and delocalization effects arising from interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis is particularly useful for understanding the stability of a molecule arising from hyperconjugative interactions.
In this compound, NBO analysis could quantify the delocalization of electron density. For example, it could reveal interactions between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*), which is characteristic of the amide resonance. scienceready.com.au It could also shed light on the interactions between the "bent" bonds of the cyclopropane ring and the adjacent phenyl and carboxamide groups. aiu.edu Studies on other amides and cyclopropane derivatives have successfully used NBO analysis to understand intramolecular charge transfer and stabilization energies. rsc.orgresearchgate.net
Table 3: Key Interactions Revealed by NBO Analysis
| Donor NBO | Acceptor NBO | Type of Interaction | Significance |
| Lone Pair of Nitrogen (n) | Antibonding C=O (π) | n -> π | Amide resonance, partial double bond character of C-N bond, molecular planarity. |
| Bonding C-C (σ) of Cyclopropane | Antibonding C-H (σ) | σ -> σ | Hyperconjugation, stabilization of the strained ring. |
| π-orbitals of Phenyl Ring | Antibonding orbitals of substituents | π -> σ* or π -> π* | Electronic communication between the ring and the cyclopropyl-carboxamide moiety. |
Predictive Modeling for Biological Activity
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational strategy used in drug discovery to correlate the chemical structure of compounds with their biological activity. nih.govcncb.ac.cn These models are often used to screen large chemical databases for potential drug candidates and to guide the optimization of lead compounds. acs.org
For a compound like this compound, QSAR models could be developed to predict its potential biological activities, such as anticonvulsant or central nervous system (CNS) effects, given the structural similarities to known active compounds. nih.govmalvernpanalytical.com The process involves building a model using a training set of molecules with known activities and then using that model to predict the activity of new or untested compounds. acs.org
These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For this compound, these descriptors would capture its 3D structure, electronic properties (like those derived from DFT), and other features. Machine learning algorithms are increasingly used to build sophisticated QSAR models. nih.gov
Physiologically-based pharmacokinetic (PBPK) modeling is another predictive approach that can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body, including its potential to cross the blood-brain barrier and act on the CNS. nih.gov Such models are crucial for the development of drugs targeting the CNS. allucent.comnih.gov
Table 4: Predictive Modeling Approaches for this compound
| Modeling Technique | Description | Application to this compound |
| QSAR | Correlates molecular descriptors with biological activity to predict the activity of new compounds. conicet.gov.ar | Predict potential anticonvulsant, analgesic, or other CNS activities based on its structural features. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features of a molecule required for biological activity. | Develop a pharmacophore model based on known active compounds to guide the design of more potent analogs of this compound. |
| Machine Learning | Uses algorithms to learn from data and make predictions. Can be applied to build more complex and accurate QSAR models. acs.org | Develop robust models to predict various biological endpoints, including efficacy and potential toxicity. |
| PBPK Modeling | Simulates the fate of a drug in the body based on physiological and physicochemical properties. nih.gov | Predict its pharmacokinetic profile, including brain penetration, which is critical for a potential CNS-active drug. |
Derivatization Strategies for Enhanced Research Utility
Functional Group Interconversions and Modifications
The amide and phenyl moieties of 2-phenylcyclopropanecarboxamide are primary sites for chemical modification. Standard organic synthesis methods can be applied to these groups to generate a diverse library of analogues.
The carboxamide group is particularly versatile. It can be hydrolyzed under basic conditions to yield the corresponding 2-phenylcyclopropanecarboxylic acid. researchgate.netorganic-chemistry.org This carboxylic acid is a key intermediate, which can then be coupled with a wide range of amines to form new amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). nih.gov For instance, a general method involves the α-alkylation of 2-phenyl acetonitrile (B52724) derivatives with 1,2-dibromoethane (B42909), followed by hydrolysis of the resulting cyano group to the carboxylic acid. nih.gov This acid can then be coupled with various amines to generate diverse carboxamides. nih.gov
Furthermore, the amide can be reduced to its corresponding amine, 2-phenylcyclopropylamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comyoutube.comnih.gov A specific method for the synthesis of trans-2-phenylcyclopropylamine involves treating trans-2-phenylcyclopropane carboxamide with sodium hydroxide (B78521) and sodium hypochlorite, a reaction reminiscent of the Hofmann rearrangement. google.com The resulting amine provides a new point for derivatization, such as the synthesis of carbamates, which have been explored as potential cholinesterase inhibitors. nih.gov The conversion of amides to amines is a crucial transformation as it can improve properties like water solubility. nih.gov
Modifications can also be performed on the phenyl ring through electrophilic aromatic substitution, allowing for the introduction of various substituents that can modulate the electronic and steric properties of the molecule.
| Starting Material | Reaction | Product | Key Reagents | Reference |
|---|---|---|---|---|
| trans-2-Phenylcyclopropanecarboxamide | Hofmann-like Rearrangement | trans-2-Phenylcyclopropylamine | NaOH, NaOCl | google.com |
| This compound | Amide Reduction | 2-Phenylcyclopropylamine | LiAlH₄ | masterorganicchemistry.com |
| 2-Phenylcyclopropanecarbonitrile | Hydrolysis | 2-Phenylcyclopropanecarboxylic acid | Conc. HCl | nih.gov |
| 2-Phenylcyclopropanecarboxylic acid | Amide Coupling | Substituted 1-Phenylcyclopropane Carboxamides | Amines, Coupling agents | nih.gov |
Introduction of Reporter Groups for Probing Molecular Interactions
To investigate the molecular interactions of this compound derivatives with their biological targets, reporter groups such as fluorescent labels or biotin (B1667282) can be incorporated into the structure. These tagged molecules are indispensable tools for target identification, visualization of binding events, and quantification of interactions.
Fluorescent Labeling: Fluorescent probes can be attached to the this compound scaffold, typically by conjugating a fluorophore to a reactive handle on the molecule. rsc.org For example, the amine derivative, obtained from the reduction of the carboxamide, can be readily reacted with amine-reactive fluorescent dyes, such as those containing an N-hydroxysuccinimide (NHS) ester or isothiocyanate group. nih.gov This creates a stable covalent bond, tethering the fluorescent reporter to the pharmacophore. The choice of fluorophore can be tailored for specific applications, with options ranging from coumarins and rhodamines to BODIPY dyes, each with distinct spectral properties. nih.gov These labeled compounds enable researchers to visualize the subcellular localization and dynamics of the molecule in living cells using fluorescence microscopy. rsc.org
Biotinylation: Biotin is a small vitamin that binds with exceptionally high affinity to streptavidin and avidin, a property exploited for affinity-based purification and detection. nih.gov Similar to fluorescent labeling, biotin can be conjugated to the 2-phenylcyclopropylamine derivative using an NHS-ester of biotin. nih.gov The resulting biotinylated probe can be used in pull-down assays to isolate its binding partners from complex biological mixtures like cell lysates. The captured proteins can then be identified by mass spectrometry, providing critical insights into the compound's mechanism of action. A significant challenge in such experiments is the presence of abundant, endogenously biotinylated carboxylase enzymes, which can be a source of background. nih.gov
The introduction of these reporter groups provides powerful methodologies for elucidating the biological function and molecular targets of novel compounds derived from the this compound core.
| Reporter Group Type | General Strategy | Derivative Required | Potential Application | Reference |
|---|---|---|---|---|
| Fluorescent Label | Coupling of an amine-reactive fluorophore (e.g., NHS-ester dye) | 2-Phenylcyclopropylamine | Fluorescence microscopy, flow cytometry | rsc.orgnih.gov |
| Biotin | Coupling of an amine-reactive biotin derivative (e.g., NHS-biotin) | 2-Phenylcyclopropylamine | Affinity purification, pull-down assays, Western blotting | nih.gov |
Synthesis of Conformationally Restricted Analogues
The inherent rigidity of the cyclopropane (B1198618) ring is a key feature of the this compound scaffold. This rigidity can be further exploited by synthesizing analogues with additional conformational constraints to probe the topographically specific requirements of biological targets. By reducing the number of accessible conformations, researchers can design molecules that are pre-organized for optimal binding, potentially leading to increased potency and selectivity.
A prominent example of this strategy is seen in the development of analogues of milnacipran, which shares the 1-phenyl-N,N-diethylcyclopropanecarboxamide core structure. To develop more potent NMDA receptor antagonists, conformationally restricted analogues were designed and synthesized. nih.gov In one study, an alkyne moiety was introduced to the C2 position of the cyclopropane ring, leading to compounds like (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide. nih.gov This modification introduced significant conformational rigidity, and the resulting analogue was identified as a potent open channel blocker of the NMDA receptor. nih.gov
The general principle involves introducing cyclic systems or sterically demanding groups that limit the rotational freedom of the side chains attached to the cyclopropane core. For example, incorporating the side chains into larger ring systems can create bicyclic or polycyclic structures with well-defined three-dimensional shapes. nih.gov This approach allows for a systematic exploration of the conformational space required for biological activity, providing valuable insights into the bioactive conformation of the parent molecule. nih.gov
| Parent Scaffold | Strategy | Example Analogue | Research Goal | Reference |
|---|---|---|---|---|
| Milnacipran ((+/-)-(Z)-2-aminomethyl-1-phenyl-N,N-diethylcyclopropanecarboxamide) | Introduction of a rigid group | (1S,2R)-1-phenyl-2-[(R)-1-amino-2-propynyl]-N,N-diethylcyclopropanecarboxamide | Develop efficient NMDA receptor antagonists | nih.gov |
| Phencyclidine | Incorporation into a bicyclic system | cis- and trans-3-phenyl-3-piperidinylbicyclo[3.1.0]hexane | Create conformationally restrained analogues to probe receptor binding | nih.gov |
Peptidomimetic Design and Synthesis Leveraging Cyclopropane Scaffold
The cyclopropane ring is an exceptionally useful scaffold in the design of peptidomimetics—molecules that mimic the structure and function of peptides but with improved properties such as metabolic stability and oral bioavailability. The rigid, three-dimensional nature of the cyclopropane ring allows it to act as a conformational surrogate for specific peptide secondary structures, such as β-turns and extended conformations. nih.govacs.orgsci-hub.se
The this compound framework can be viewed as a dipeptide isostere, a molecule that replaces a two-amino-acid segment of a peptide chain. The cyclopropane ring can replace the N-Cα-C backbone atoms of one amino acid and part of the adjacent one. acs.org This replacement locks the relative orientation of the side chains (in this case, the phenyl group and the carboxamide substituent), mimicking the specific dihedral angles found in peptide turns or sheets. For example, trans-substituted cyclopropanes are known to stabilize extended peptide conformations, while cis-substituted isomers can promote the formation of reverse turns. nih.govcapes.gov.br
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is a fundamental tool for separating 2-Phenylcyclopropanecarboxamide from reaction mixtures, byproducts, and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often depends on the compound's volatility and thermal stability, as well as the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of this compound and its derivatives. google.comnih.govnih.govjst.go.jp It is particularly valuable for assessing the purity of synthesized compounds. nih.govnih.gov A common approach involves using a C18 reversed-phase column with a gradient elution system. google.comnih.gov For instance, a method might employ a gradient of water and acetonitrile (B52724), both containing a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid, to ensure good peak shape and resolution. google.comnih.gov
One specific method utilizes a Sunfire C18 column with a gradient of 0.1% v/v formic acid in water (Solvent A) and 0.1% v/v formic acid in acetonitrile (Solvent B). google.com Another established method for purity determination uses an Agilent Zorbax SB-Phenyl column with a gradient of water with 0.1% TFA and acetonitrile with 0.1% TFA and 5% water. nih.gov The purity of the compound is typically determined by monitoring the absorbance at specific wavelengths, such as 220 nm and 280 nm. nih.gov Chiral HPLC methods have also been developed to separate enantiomers of this compound derivatives. rsc.org
Table 1: Exemplary HPLC Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Sunfire C18 (30 mm x 4.6 mm, 3.5 µm) google.com | Agilent Zorbax SB-Phenyl (150 mm x 2.1 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% v/v Formic Acid in Water google.com | Water with 0.1% TFA nih.gov |
| Mobile Phase B | 0.1% v/v Formic Acid in Acetonitrile google.com | Acetonitrile with 0.1% TFA and 5% Water nih.gov |
| Flow Rate | 1.2 mL/min google.com | 1.0 mL/min nih.gov |
| Detection | Mass Spectrometry (MS) google.com | UV at 220 and 280 nm nih.gov |
| Temperature | 30 °C google.com | Not Specified |
Gas Chromatography (GC)
Gas Chromatography is another valuable technique for the analysis of this compound, particularly for monitoring reaction progress and assessing purity. rsc.org The compound's volatility allows for its analysis by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. rsc.org
For instance, the completion of a synthesis reaction to produce this compound can be monitored by GC analysis. rsc.org In one study, the purity of a related compound, trans-1-methyl-2-phenylcyclopropane, was assessed using a 15% Carbowax 20M column on Chromosorb P80/100 mesh at 150 °C. This demonstrates the utility of GC for separating and quantifying cyclopropane (B1198618) derivatives.
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern. Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a powerful tool for the structural confirmation of this compound. rsc.org Both ¹H NMR and ¹³C NMR spectra provide crucial data.
In the ¹H NMR spectrum of trans-2-phenylcyclopropanecarboxamide, the phenyl protons typically appear as a multiplet around δ 7.2 ppm. The amine protons of the carboxamide group show up as a singlet around δ 3.3 ppm, and the cyclopropane protons resonate as a multiplet in the range of δ 1.0-2.3 ppm.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar compound, methyl trans-2-phenylcyclopropanecarboxylate, the signals for the phenyl carbons are observed in the aromatic region (δ 126.1-139.9 ppm), while the cyclopropane carbons and the ester methyl carbon appear at higher fields. rsc.org
Table 2: Representative ¹H NMR Data for trans-2-Phenylcyclopropanecarboxamide
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Assignment | Reference |
| 7.2 | m | 5H | Phenyl | |
| 3.3 | s | 2H | Amine (-NH₂) | |
| 1.0 - 2.3 | m | 4H | Cyclopropane |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. google.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps in confirming the molecular formula. rsc.org
In one analysis, this compound was characterized as part of a mixture of trans stereoisomers using LCMS with electrospray ionization (ESI), which showed a protonated molecule [M+H]⁺ at m/z 397.1. google.com This technique is often coupled with HPLC (LC-MS) to provide both separation and mass information simultaneously. google.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. rsc.org The IR spectrum will show characteristic absorption bands for the amide and phenyl groups.
Key vibrational frequencies include the C=O stretching band of the amide group. The C-H stretching vibrations of the phenyl and cyclopropyl (B3062369) groups are also observable. For example, in related cyclopropane derivatives, the C=O stretching frequency is a prominent feature in the IR spectrum. In a study of cyclopropyl phenyl ketones, characteristic IR bands were observed at 1645-1656 cm⁻¹ and 1605-1609 cm⁻¹. lookchem.com
Derivativatization for Analytical Applications
For a compound like this compound, which contains a polar primary amide functional group, direct analysis by techniques such as gas chromatography (GC) can be challenging. The polarity and hydrogen-bonding capability of the amide group lead to low volatility and potential for undesirable interactions with the chromatographic column, resulting in poor peak shape and reduced sensitivity. nasa.gov Derivatization is a chemical modification technique used to convert the analyte into a form more suitable for analysis. numberanalytics.comiu.edu This process involves replacing the active hydrogen atoms on the amide's nitrogen with less polar, more stable functional groups. iu.edusigmaaldrich.com The resulting derivatives are typically more volatile, more thermally stable, and exhibit improved chromatographic behavior, which is crucial for accurate quantification and identification, especially in complex sample matrices. nasa.govnumberanalytics.com The general ease of derivatizing common functional groups follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with steric hindrance also playing a significant role. sigmaaldrich.com
Acylation and Other Derivatization Approaches (e.g., Trifluoroacetylation, Oximation)
Acylation: Acylation is another effective derivatization technique where an acyl group is introduced into the molecule, typically by reacting the analyte with an acid anhydride (B1165640) or acyl halide. iu.edu For primary amides like this compound, trifluoroacetylation is a common approach. This is achieved using a highly reactive reagent such as trifluoroacetic anhydride (TFAA). iu.edu Trifluoroacetylated derivatives are valuable for GC analysis, particularly with an electron capture detector (ECD), due to the presence of the highly electronegative fluorine atoms. mdpi.com The reaction with TFAA replaces the active hydrogens on the amide nitrogen with trifluoroacetyl groups, which improves chromatographic behavior by reducing polarity. iu.edu However, it is often necessary to remove excess reagent and byproducts before analysis to prevent damage to the GC column. mdpi.com
Oximation: Oximation is a derivatization method primarily used for aldehydes and ketones, where the carbonyl group (C=O) reacts with a hydroxylamine (B1172632) reagent to form an oxime (C=N-OH). wikipedia.org For this compound, which is a primary amide, direct oximation is not a standard procedure. The amide functional group (R-CO-NR₂) does not react in the same way as a ketone or aldehyde. However, it is conceivable to first hydrolyze the amide to its corresponding carboxylic acid (2-phenylcyclopropanecarboxylic acid) and amine (ammonia). pressbooks.pub The resulting carboxylic acid could then potentially undergo further reactions, but this multi-step process makes it a less direct or common derivatization strategy for the intact amide. Amidoximes, which are oximes of amides, can be synthesized, but this is generally for creating new compounds rather than for routine analytical derivatization. wikipedia.orgacs.org
| Derivatization Type | Reagent | Abbreviation | Resulting Derivative | Key Advantages | Considerations |
|---|---|---|---|---|---|
| Trifluoroacetylation | Trifluoroacetic anhydride | TFAA | TFA-derivative | Improves chromatographic properties; enhances detectability with ECD. iu.edumdpi.com | Excess reagent may need to be removed prior to GC analysis. mdpi.com |
| Oximation | Hydroxylamine reagents | N/A | Oxime | Primarily for aldehydes and ketones. wikipedia.org | Not directly applicable to the primary amide group of this compound. |
Applications in Complex Mixture Analysis for Research Purposes
The derivatization of this compound is particularly valuable in the analysis of complex mixtures, such as biological fluids, environmental samples, or in metabolomics research. nih.gov In these contexts, the target analyte is often present at low concentrations alongside a multitude of interfering substances (the sample matrix).
Without derivatization, the polar nature of this compound would likely cause it to be masked by other components in the sample or to perform poorly during chromatographic separation. By converting it to a less polar, more volatile derivative (e.g., a TMS or TFA derivative), its separation from the matrix is significantly enhanced. iu.edusigmaaldrich.com This leads to sharper, more symmetrical peaks in the chromatogram, which allows for more accurate and sensitive quantification.
For example, using GC-MS, the mass spectrum of a derivatized compound is often more informative and characteristic than that of the parent compound. Silyl derivatives, for instance, produce predictable fragmentation patterns that can confirm the identity of the analyte. sigmaaldrich.com In research settings, such as studying the metabolism of a compound, derivatization allows for the simultaneous analysis of the parent compound and its various metabolites, which may also contain polar functional groups requiring derivatization. The ability to create stable derivatives also facilitates automated analysis of large numbers of samples, which is common in metabolomics and clinical research. nih.gov Ultimately, derivatization is a critical tool that enables the reliable detection and quantification of this compound for research purposes in challenging analytical scenarios.
Q & A
Q. How can researchers integrate this compound into multi-target drug discovery pipelines?
- Methodology : Employ phenotypic screening combined with target deconvolution (e.g., CRISPR-Cas9 knockout libraries). Use cheminformatics tools (e.g., PubChem’s BioActivity data) to identify off-target effects. Prioritize lead compounds using weighted scoring systems (e.g., potency, selectivity, ADME properties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
